

Spectroscopic Analysis of 4-Amino-2-fluorobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2-fluorobenzonitrile

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-2-fluorobenzonitrile** (CAS No. 53312-80-4). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. It is intended to serve as a valuable resource for the identification, characterization, and quality control of **4-Amino-2-fluorobenzonitrile** in research and development settings.

Compound Overview

Chemical Structure:

- Molecular Formula: C₇H₅FN₂
- Molecular Weight: 136.13 g/mol
- Appearance: Off-white to yellow powder.[\[1\]](#)
- Applications: A key intermediate in the synthesis of pharmaceuticals and agrochemicals.[\[2\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for **4-Amino-2-fluorobenzonitrile**. These

predictions are derived from the known spectral properties of analogous compounds, including 4-aminobenzonitrile and 2-fluorobenzonitrile, and take into account the electronic effects of the amino, fluoro, and cyano substituents on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ^1H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.35	Doublet of doublets (dd)	1H	H-6
~ 6.50	Doublet of doublets (dd)	1H	H-5
~ 6.40	Doublet (d)	1H	H-3
~ 4.20	Broad singlet (br s)	2H	$-\text{NH}_2$

Interpretation:

The aromatic region of the ^1H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-donating amino group will cause a significant upfield shift (to lower ppm values) of the ortho and para protons relative to benzene (δ 7.34 ppm). Conversely, the electron-withdrawing nitrile and fluorine groups will cause a downfield shift.

- H-6: This proton is ortho to the electron-withdrawing nitrile group and meta to the electron-donating amino group, leading to a predicted chemical shift around 7.35 ppm. It will likely appear as a doublet of doublets due to coupling with H-5 and the fluorine atom.
- H-5: This proton is meta to both the nitrile and fluorine groups and ortho to the amino group, resulting in a significant upfield shift to approximately 6.50 ppm. It is expected to be a doublet of doublets due to coupling with H-6 and H-3.

- H-3: Being ortho to the fluorine and meta to the amino group, this proton will also be shifted upfield to around 6.40 ppm and will likely appear as a doublet due to coupling with H-5.
- -NH₂: The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift can vary but is predicted to be around 4.20 ppm.

2.1.2. ¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 164 (d, $^1\text{JCF} \approx 250$ Hz)	C-2
~ 152	C-4
~ 134	C-6
~ 118	C-5
~ 117	-C≡N
~ 102 (d, $^2\text{JCF} \approx 25$ Hz)	C-3
~ 98 (d, $^2\text{JCF} \approx 5$ Hz)	C-1

Interpretation:

The ¹³C NMR spectrum is predicted to show seven distinct signals for the seven carbon atoms in the molecule.

- C-2: The carbon atom directly bonded to the highly electronegative fluorine atom will be significantly deshielded and show a large one-bond coupling constant (^1JCF), appearing as a doublet around 164 ppm.
- C-4: The carbon attached to the amino group will be deshielded due to the nitrogen's electronegativity, with a predicted chemical shift of approximately 152 ppm.

- Aromatic Carbons (C-1, C-3, C-5, C-6): The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the substituents. The carbon bearing the nitrile group (C-1) and the carbon ortho to the fluorine (C-3) are expected to show two-bond C-F coupling.
- Nitrile Carbon (-C≡N): The carbon of the nitrile group typically resonates in the range of 115-125 ppm.

Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3350	Medium, Sharp (two bands)	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2230 - 2210	Strong, Sharp	C≡N stretch
1630 - 1580	Strong	N-H bend (scissoring)
1600 - 1450	Medium to Strong	Aromatic C=C stretch
1340 - 1250	Strong	Aromatic C-N stretch
1280 - 1200	Strong	C-F stretch
900 - 680	Strong, Broad	Aromatic C-H out-of-plane bend

Interpretation:

The IR spectrum will be characterized by several key absorption bands:

- N-H Stretching: The presence of a primary amine will give rise to two distinct, sharp bands in the region of 3450-3350 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3]
- C≡N Stretching: A strong and sharp absorption band between 2230 and 2210 cm⁻¹ is a clear indicator of the nitrile functional group. Conjugation with the aromatic ring typically lowers this frequency slightly.

- C-F Stretching: A strong absorption band in the $1280\text{-}1200\text{ cm}^{-1}$ region is characteristic of the C-F bond.
- Aromatic C=C and C-H Stretching: The spectrum will also feature characteristic absorptions for the aromatic ring, including C-H stretching just above 3000 cm^{-1} and C=C stretching bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.[4]

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Impact (EI)

m/z	Relative Intensity	Assignment
136	High	$[\text{M}]^+$ (Molecular ion)
109	Moderate	$[\text{M} - \text{HCN}]^+$
82	Low	$[\text{M} - \text{HCN} - \text{HCN}]^+$

Interpretation:

- Molecular Ion: Due to the presence of a stable aromatic ring, the molecular ion peak at m/z 136 is expected to be prominent. The odd molecular weight is consistent with the nitrogen rule (one nitrogen atom).
- Fragmentation: The primary fragmentation pathway for aromatic nitriles often involves the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da).[1] Therefore, a significant fragment ion at m/z 109 is predicted. Further fragmentation could lead to the loss of another HCN molecule, resulting in a smaller peak at m/z 82. The fragmentation of the amino group can also contribute to the spectrum.[2]

Experimental Protocols

The following sections outline detailed, generalized methodologies for acquiring the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-Amino-2-fluorobenzonitrile**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- Data Acquisition:
 - ^1H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are necessary.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase and baseline correct the spectrum.

- Calibrate the chemical shift scale using the TMS signal for ^1H NMR and the residual solvent peak for ^{13}C NMR (e.g., CDCl_3 at 77.16 ppm).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons for each signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **4-Amino-2-fluorobenzonitrile** powder directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation:
 - A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used for solid samples.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over the mid-IR range (typically 4000 to 400 cm^{-1}).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

- Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

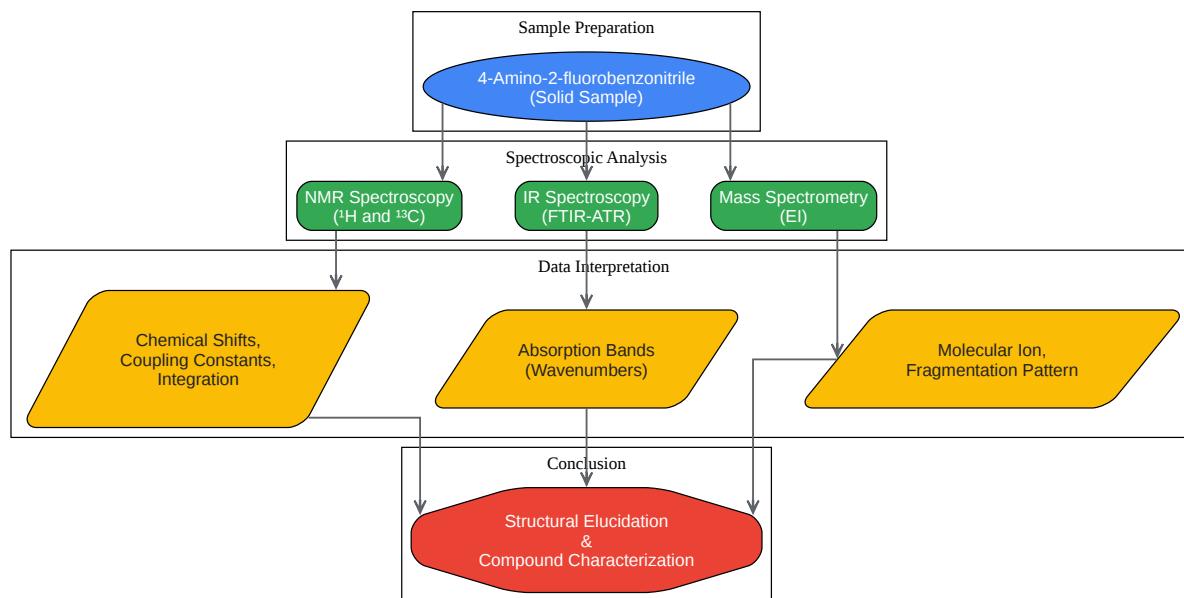
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization:
 - Utilize electron impact (EI) ionization. In this method, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or similar detector records the abundance of each ion.
- Data Processing:
 - The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **4-Amino-2-fluorobenzonitrile**.



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Caption: General workflow for the spectroscopic analysis of **4-Amino-2-fluorobenzonitrile**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Amino-2-fluorobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273240#spectroscopic-data-nmr-ir-ms-of-4-amino-2-fluorobenzonitrile]

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